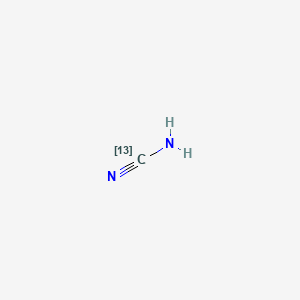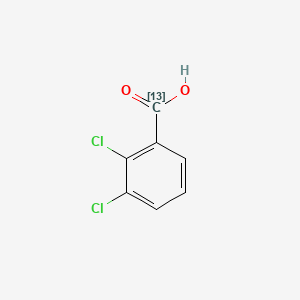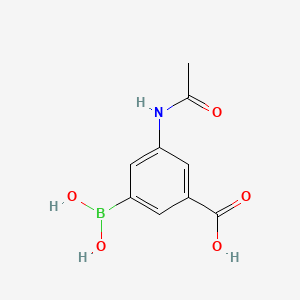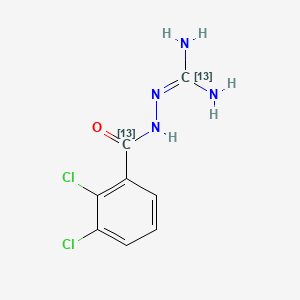
S-(-)-Nicotine-D1'-(5')-iminium diperchlorate salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-(-)-Nicotine-Δ1’(5’)-iminium Diperchlorate Salt: is a complex organic compound derived from nicotine. It is known for its unique chemical structure and properties, which make it a subject of interest in various scientific fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of S-(-)-Nicotine-Δ1’(5’)-iminium Diperchlorate Salt typically involves the reaction of nicotine with specific reagents under controlled conditions. One common method includes the oxidation of nicotine to form the iminium ion, followed by the addition of perchloric acid to yield the diperchlorate salt. The reaction conditions often require precise temperature control and the use of solvents to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product.
化学反应分析
Types of Reactions: S-(-)-Nicotine-Δ1’(5’)-iminium Diperchlorate Salt undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: It can be reduced back to nicotine under specific conditions.
Substitution: The iminium ion can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Solvents: Including water, ethanol, and acetonitrile.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various nicotine derivatives, while reduction typically regenerates nicotine.
科学研究应用
Chemistry: In chemistry, S-(-)-Nicotine-Δ1’(5’)-iminium Diperchlorate Salt is used as a reagent in organic synthesis and as a model compound for studying iminium ion chemistry.
Biology: In biological research, this compound is studied for its interactions with nicotinic acetylcholine receptors and its potential effects on cellular signaling pathways.
Medicine: In medicine, it is investigated for its potential therapeutic applications, including its role in modulating neurotransmitter release and its possible use in treating nicotine addiction.
Industry: In the industrial sector, the compound is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of S-(-)-Nicotine-Δ1’(5’)-iminium Diperchlorate Salt involves its interaction with nicotinic acetylcholine receptors. The iminium ion can bind to these receptors, modulating their activity and influencing neurotransmitter release. This interaction affects various molecular targets and pathways, including those involved in signal transduction and cellular communication.
相似化合物的比较
Nicotine: The parent compound, which shares some structural similarities but differs in its chemical properties and biological activity.
Nicotinium Iodide: Another nicotine derivative with distinct chemical and pharmacological characteristics.
Nicotinium Bromide: Similar to nicotinium iodide but with different halide ions.
Uniqueness: S-(-)-Nicotine-Δ1’(5’)-iminium Diperchlorate Salt is unique due to its specific iminium ion structure and the presence of diperchlorate ions. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
3-[(2S)-1-methyl-3,4-dihydro-2H-pyrrol-1-ium-2-yl]pyridine;perchloric acid;perchlorate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N2.2ClHO4/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;2*2-1(3,4)5/h2,4,6-8,10H,3,5H2,1H3;2*(H,2,3,4,5)/q+1;;/p-1/t10-;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNQUFIXEFYECT-XRIOVQLTSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CCCC1C2=CN=CC=C2.OCl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1=CCC[C@H]1C2=CN=CC=C2.OCl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858177 |
Source


|
| Record name | (2S)-1-Methyl-2-(pyridin-3-yl)-3,4-dihydro-2H-pyrrol-1-ium perchlorate--perchloric acid (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71014-67-0 |
Source


|
| Record name | (2S)-1-Methyl-2-(pyridin-3-yl)-3,4-dihydro-2H-pyrrol-1-ium perchlorate--perchloric acid (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
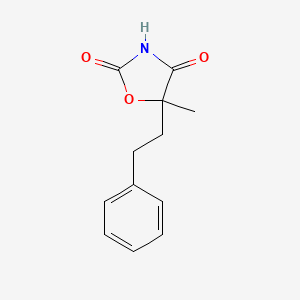
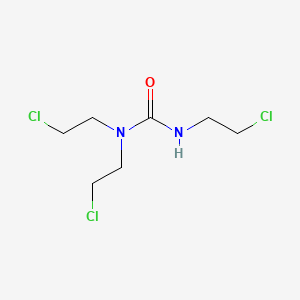
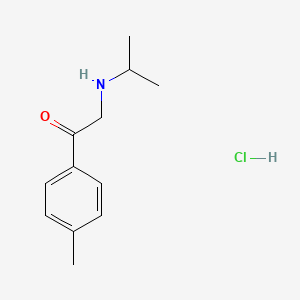
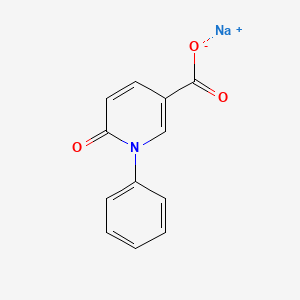
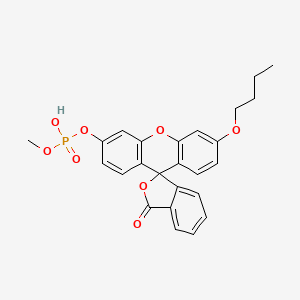
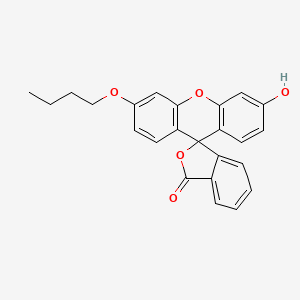
![(3S,9S)-8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol](/img/structure/B562092.png)
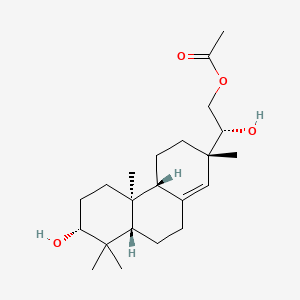
![3-(2,3,4,5,6-pentadeuteriophenyl)-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoic acid](/img/structure/B562097.png)

